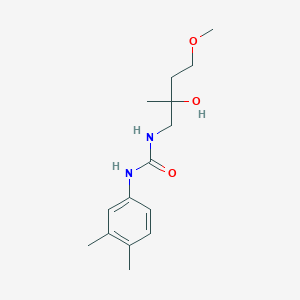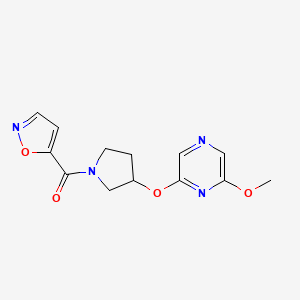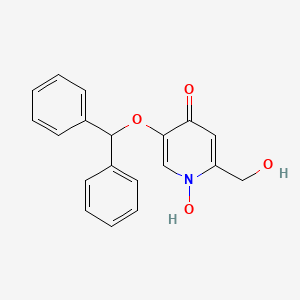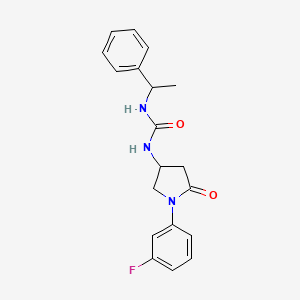
N-(4-fluorobenzyl)-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide, also known as GSK2647544, is a compound that has been synthesized for scientific research purposes. This compound has been the focus of numerous studies due to its potential applications in the field of drug discovery.
科学的研究の応用
Gastrokinetic Activity Enhancement
N-(4-fluorobenzyl)-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide and its derivatives have been explored for their potential as gastrokinetic agents. Research has shown that introducing specific substituents, such as chloro, fluoro, and trifluoromethyl groups, to the benzyl group of parent compounds enhances gastrokinetic activity. Notably, one compound demonstrated potent gastric emptying activity, outperforming cisapride and metoclopramide, without the dopamine D2 receptor antagonistic activity associated with these older drugs (Kato et al., 1991).
GPR39 Agonists Discovery
In a significant discovery, previously known kinase inhibitors were identified as novel GPR39 agonists through unbiased small-molecule-based screening. This research highlights the role of zinc as an allosteric potentiator for small-molecule-induced activation of GPR39, suggesting these compounds' potential in targeting understudied G protein–coupled receptors (Sato et al., 2016).
Dopamine D2 Receptor Activity
Further investigations into this compound derivatives have led to the development of compounds for studying the dopamine D2 receptor with positron emission tomography (PET). These studies are crucial for understanding the receptor's role in various neurological and psychiatric disorders. Two compounds, in particular, showed suitable characteristics for in vivo PET imaging studies, providing valuable tools for neurological research (Mach et al., 1993).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been explored, highlighting the importance of fluorinated compounds in pharmaceuticals and agrochemicals. This research has led to efficient methods for producing diverse fluorinated heterocycles, demonstrating the synthetic potentials of these protocols (Wu et al., 2017).
特性
IUPAC Name |
[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-14-8-10-27(11-9-14)22(28)19-13-24-21-18(7-6-15(2)25-21)20(19)26-17-5-3-4-16(23)12-17/h3-7,12-14H,8-11H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSQBULMKSCWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Br)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2896940.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B2896950.png)








![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)